molecular formula C24H23ClN4O2S B2903147 2-{[2-(azepan-1-yl)-2-oxoethyl]sulfanyl}-3-(3-chlorophenyl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one CAS No. 536712-44-4

2-{[2-(azepan-1-yl)-2-oxoethyl]sulfanyl}-3-(3-chlorophenyl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one

Cat. No.: B2903147
CAS No.: 536712-44-4
M. Wt: 466.98
InChI Key: ULUBBLIQJQJPMF-UHFFFAOYSA-N
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Description

Chemical Structure and Properties
The compound 2-{[2-(azepan-1-yl)-2-oxoethyl]sulfanyl}-3-(3-chlorophenyl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one is a heterocyclic molecule featuring a pyrimidoindolone core substituted with a 3-chlorophenyl group and a sulfanyl-linked azepan-1-yl-acetyl moiety. Its molecular formula is C24H24ClN4O2S (molecular weight: 483.0 g/mol). Key physicochemical properties include:

  • XLogP3: 4.6 (indicating moderate lipophilicity)
  • Topological Polar Surface Area (TPSA): 94.1 Ų (suggesting moderate hydrogen-bonding capacity)
  • Rotatable Bonds: 4 (contributing to conformational flexibility)
  • Hydrogen Bond Donor/Acceptor Count: 1/4.

Properties

IUPAC Name

2-[2-(azepan-1-yl)-2-oxoethyl]sulfanyl-3-(3-chlorophenyl)-5H-pyrimido[5,4-b]indol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23ClN4O2S/c25-16-8-7-9-17(14-16)29-23(31)22-21(18-10-3-4-11-19(18)26-22)27-24(29)32-15-20(30)28-12-5-1-2-6-13-28/h3-4,7-11,14,26H,1-2,5-6,12-13,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULUBBLIQJQJPMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C(=O)CSC2=NC3=C(C(=O)N2C4=CC(=CC=C4)Cl)NC5=CC=CC=C53
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-{[2-(azepan-1-yl)-2-oxoethyl]sulfanyl}-3-(3-chlorophenyl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Introduction of the Pyrimido[5,4-b]indole Moiety: This step involves the cyclization of the indole derivative with appropriate reagents to form the pyrimido[5,4-b]indole structure.

    Attachment of the Azepan-1-yl Group: The azepan-1-yl group is introduced through nucleophilic substitution reactions.

    Final Assembly: The final compound is assembled by linking the sulfanyl and chlorophenyl groups under controlled conditions.

Industrial production methods may involve optimization of these steps to ensure high yield and purity, often using catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

2-{[2-(azepan-1-yl)-2-oxoethyl]sulfanyl}-3-(3-chlorophenyl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorophenyl group can be replaced with other nucleophiles under appropriate conditions.

    Hydrolysis: Hydrolysis of the compound can occur under acidic or basic conditions, leading to the breakdown of the ester or amide bonds.

Scientific Research Applications

2-{[2-(azepan-1-yl)-2-oxoethyl]sulfanyl}-3-(3-chlorophenyl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{[2-(azepan-1-yl)-2-oxoethyl]sulfanyl}-3-(3-chlorophenyl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to the disruption of cellular pathways, resulting in the desired therapeutic effects. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Substituent Variations

The pyrimido[5,4-b]indol-4-one scaffold is common among analogs, but substituents at the 2- and 3-positions differentiate their properties and activities. Below is a comparative analysis:

Compound Name Substituents (Position 3) Substituents (Position 2) Molecular Formula Molecular Weight (g/mol) XLogP3 TPSA (Ų) Key Features
Target Compound 3-chlorophenyl 2-(azepan-1-yl)-2-oxoethylsulfanyl C24H24ClN4O2S 483.0 4.6 94.1 Moderate lipophilicity; azepan enhances flexibility
3-(4-chlorophenyl)-2-phenacylsulfanyl-5H-pyrimido[5,4-b]indol-4-one (CAS: 536715-50-1) 4-chlorophenyl phenacylsulfanyl C23H16ClN3O2S 434.9 5.2 86.2 Higher XLogP3 due to phenacyl group; reduced hydrogen bonding
2-{[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl}-3-phenyl-5H-pyrimido[5,4-b]indol-4-one phenyl 2-(2,3-dihydroindol-1-yl)-2-oxoethyl C28H24N4O2S 512.6 5.0 94.1 Increased aromaticity from dihydroindol; similar TPSA to target compound
3-(4-ethoxyphenyl)-2-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}-5H-pyrimido[5,4-b]indol-4-one (CAS: 536708-12-0) 4-ethoxyphenyl 2-(pyrrolidin-1-yl)-2-oxoethylsulfanyl C23H22ClN4O3S 485.0 3.8 94.1 Ethoxy group improves solubility; pyrrolidinyl (5-membered) reduces bulk
3-(3-methoxyphenyl)-2-isopropylsulfanyl-5H-pyrimido[5,4-b]indol-4-one (CAS: 536706-83-9) 3-methoxyphenyl isopropylsulfanyl C19H19N3O2S 361.4 3.5 86.2 Lower molecular weight and lipophilicity; methoxy enhances electron-donating effects

Key Observations

Substituent Effects on Lipophilicity: Chlorophenyl derivatives (target compound and CAS: 536715-50-1) exhibit higher XLogP3 values (4.6–5.2) compared to methoxy/ethoxy analogs (3.5–3.8). Phenacylsulfanyl groups (CAS: 536715-50-1) further elevate XLogP3 due to aromatic stacking.

Hydrogen Bonding and Solubility: Compounds with azepan-1-yl or pyrrolidin-1-yl groups (target compound, CAS: 536708-12-0) retain a TPSA of ~94.1 Ų, favoring moderate solubility.

Steric and Conformational Flexibility :

  • The 7-membered azepan ring in the target compound offers greater flexibility than pyrrolidinyl (5-membered) or piperazinyl (6-membered) analogs, which may influence binding to sterically constrained targets.

Electronic Effects of Aromatic Substituents: 3-Chlorophenyl (target) vs. 4-chlorophenyl (CAS: 536715-50-1): Meta-substitution may alter electronic distribution and steric interactions at binding sites.

Biological Activity

The compound 2-{[2-(azepan-1-yl)-2-oxoethyl]sulfanyl}-3-(3-chlorophenyl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one , referred to as Compound A , is a novel pyrimidoindole derivative that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C18H25N5O3S
  • Molecular Weight : 393.55 g/mol
  • IUPAC Name : this compound

Compound A exhibits its biological effects primarily through the modulation of specific neurotransmitter systems and enzyme activities. Its structure suggests potential interactions with various receptors and transporters, particularly in the central nervous system (CNS).

Glycine Transporter Inhibition

One of the notable activities of Compound A is its role as an inhibitor of the Glycine Transporter 1 (GlyT1). Research indicates that modifications in the azepane structure enhance the potency of these inhibitors. For instance, a related compound demonstrated an IC50 value of 37 nM, indicating strong inhibition capability .

Biological Activity Overview

Activity Description Reference
GlyT1 InhibitionModulates glycine levels in the CNS, potentially improving cognitive functions.
Anticancer PotentialExhibits cytotoxic effects against various cancer cell lines through apoptosis induction.
Antimicrobial ActivityShows efficacy against certain bacterial strains, suggesting potential use as an antibiotic.
Anti-inflammatory EffectsReduces inflammatory markers in vitro and in vivo models.

Case Studies and Research Findings

  • Anticancer Activity :
    In a study assessing the cytotoxic effects of Compound A on human cancer cell lines, it was found to induce apoptosis via the intrinsic pathway. The compound was shown to significantly reduce cell viability in breast and lung cancer cells (IC50 < 50 µM) while sparing normal cells .
  • Neuropharmacological Effects :
    A pharmacokinetic study revealed that Compound A has favorable brain-to-plasma ratios, indicating good CNS penetration. This property is crucial for its potential application in treating neurodegenerative diseases or cognitive disorders .
  • Anti-inflammatory Properties :
    Experimental models demonstrated that Compound A significantly decreased levels of pro-inflammatory cytokines (IL-6 and TNF-alpha) when administered in a murine model of acute inflammation. This suggests its potential utility in managing inflammatory diseases .

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